An In-depth Technical Guide to the Chemical Properties of Quinuclidine-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of Quinuclidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine-4-carboxylic acid, a derivative of the bicyclic amine quinuclidine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, cage-like structure provides a unique scaffold that can be functionalized to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known chemical properties of Quinuclidine-4-carboxylic acid, including its physicochemical characteristics, spectral data, synthesis, and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Physicochemical Properties
Quantitative data on the physicochemical properties of Quinuclidine-4-carboxylic acid is limited in publicly available literature. However, based on its structure and data from related compounds, several key properties can be inferred and are summarized below. It is important to note that some of the presented data are predicted values and should be confirmed experimentally.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 155.19 g/mol | [1][2][3] |
| CAS Number | 55022-88-3 | [1][2][4] |
| Predicted pKa (acidic) | ~4-5 | Inferred from typical carboxylic acids |
| Predicted pKa (basic) | ~9-10 | Inferred from quinuclidine derivatives[5][6] |
| Melting Point | Not available | Data for (S)-Quinuclidine-2-carboxylic acid is 280 °C (dec.) |
| Boiling Point | Not available | Predicted for ethyl ester: 233.4 ± 40.0 °C[5] |
| Solubility | No quantitative data available. Expected to have some solubility in water and polar organic solvents. | General chemical principles |
| Purity (typical) | 98% | [3][7] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Spectroscopic Data
Detailed experimental spectra for Quinuclidine-4-carboxylic acid are not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Quinuclidine-4-carboxylic acid is expected to show characteristic signals for the protons on the quinuclidine cage. The protons on the carbons adjacent to the nitrogen atom would appear as multiplets in the downfield region, typically around 2.8-3.2 ppm. The remaining protons of the bicyclic system would likely appear as a complex set of multiplets in the upfield region, between 1.5 and 2.2 ppm. The carboxylic acid proton would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the related ethyl ester, ¹H NMR (300 MHz, CDCl₃) data shows signals at δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H)[8].
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 175-185 ppm. The carbons of the quinuclidine cage would appear in the aliphatic region, with the carbons adjacent to the nitrogen atom resonating at a lower field (around 45-55 ppm) compared to the other carbons of the cage.
Mass Spectrometry (MS)
The mass spectrum of Quinuclidine-4-carboxylic acid would show a molecular ion peak (M+) at m/z 155. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), resulting in a fragment at m/z 110. Further fragmentation of the quinuclidine ring could also be observed. The fragmentation of carboxylic acids typically involves the cleavage of the bonds next to the C=O group[9][10].
Infrared (IR) Spectroscopy
The IR spectrum of Quinuclidine-4-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would be in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic cage structure would be present in the typical regions. The IR spectrum for the parent compound, quinuclidine, is available for reference[11].
Synthesis of Quinuclidine-4-carboxylic Acid
Proposed Synthetic Pathway
A potential synthesis could involve the protection of the carboxylic acid of 4-piperidinecarboxylic acid as an ester, followed by N-alkylation to introduce a two-carbon unit with a leaving group. Subsequent intramolecular cyclization would form the quinuclidine ring system, followed by deprotection of the carboxylic acid.
Caption: Proposed synthetic pathway for Quinuclidine-4-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate (Intermediate 3)
A reported procedure for the synthesis of the ethyl ester intermediate is as follows[8]:
Materials:
-
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
Lithium diisopropylamide (LDA) solution (2.0 M in heptane/THF/ethylbenzene)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
Dissolve ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -50 °C.
-
Slowly add LDA solution (1.5 equivalents) over 25 minutes, maintaining the temperature at -50 °C.
-
Allow the reaction mixture to gradually warm to room temperature over 16 hours.
-
Quench the reaction by adding saturated aqueous K₂CO₃ solution.
-
Extract the aqueous layer with ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified to yield ethyl quinuclidine-4-carboxylate.
This protocol describes the formation of the quinuclidine ring system. The final step to obtain Quinuclidine-4-carboxylic acid would involve the hydrolysis of the ethyl ester, for which a standard saponification procedure followed by acidification can be employed.
Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of Quinuclidine-4-carboxylic acid are scarce, the quinuclidine scaffold is a well-established pharmacophore in numerous biologically active compounds[12]. Derivatives of quinuclidine have shown a wide range of pharmacological activities, including acting as antagonists for muscarinic acetylcholine receptors[8].
The presence of both a basic nitrogen atom and an acidic carboxylic acid group in Quinuclidine-4-carboxylic acid makes it a zwitterionic compound at physiological pH. This dual functionality can be crucial for its interaction with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in receptor binding pockets[13].
The rigid bicyclic structure of the quinuclidine core restricts the conformational flexibility of the molecule, which can lead to higher receptor affinity and selectivity compared to more flexible analogues. This conformational rigidity is a key feature that medicinal chemists exploit in the design of potent and selective ligands.
Further research is warranted to elucidate the specific biological targets and mechanisms of action of Quinuclidine-4-carboxylic acid and its derivatives. High-throughput screening and target-based assays could reveal its potential in various therapeutic areas.
Caption: Relationship between structure, functionality, and potential biological activity.
Conclusion
Quinuclidine-4-carboxylic acid is a fascinating molecule with a unique structural and chemical profile. While there is a need for more comprehensive experimental data on its physicochemical and biological properties, the available information and the known pharmacology of related compounds suggest its potential as a valuable building block in drug discovery. This technical guide has summarized the current knowledge and provided a framework for future research into this promising compound. Further investigation into its synthesis, characterization, and biological evaluation will undoubtedly contribute to the development of new and effective therapeutic agents.
References
- 1. appretech.com [appretech.com]
- 2. Quinuclidine-4-carboxylic acid - CAS:55022-88-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 55022-88-3|Quinuclidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Cas 22766-68-3,1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | lookchem [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 [sigmaaldrich.com]
- 8. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. QUINUCLIDINE(100-76-5) IR Spectrum [m.chemicalbook.com]
- 12. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
